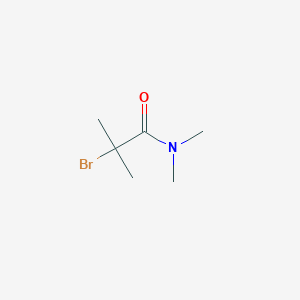

2-Bromo-N,N,2-trimethylpropanamide

Description

Classification and Structural Features of α-Haloamides

α-Haloamides are a class of organic compounds characterized by an amide functional group with a halogen atom attached to the carbon atom alpha to the carbonyl group. nih.gov These compounds are considered versatile building blocks in organic synthesis. researchgate.net The general structure involves an amide backbone where the α-carbon's electrophilic nature, due to the attached halogen, allows for various chemical transformations. nih.gov

The compound 2-Bromo-N,N,2-trimethylpropanamide is a specific example of a tertiary α-haloamide. nih.gov Its structure is defined by a propanamide backbone with a bromine atom and a methyl group attached to the second carbon (the α-carbon). Additionally, two methyl groups are bonded to the amide nitrogen atom. evitachem.com This substitution pattern, particularly the quaternary α-carbon, introduces significant steric hindrance which influences its chemical reactivity. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀BrNO |

| Molecular Weight | ~180.04 g/mol evitachem.com |

| Appearance | Colorless to pale yellow liquid or solid evitachem.com |

| Systematic IUPAC Name | This compound |

| SMILES Representation | CC(C)(C(=O)N(C)C)Br |

| InChI Key | InChI=1S/C5H10BrNO/c1-5(2,6)4(8)7-3/h1-3H3,(H,7,8) |

Overview of the Research Landscape for α-Haloamide Compounds

The field of chemistry has extensively studied α-haloamides due to their wide-ranging reactivity and applications. nih.gov Initially, their chemistry was explored for forming new carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, through nucleophilic substitution reactions. nih.govnih.gov The halogen atom at the alpha position serves as a good leaving group, facilitating these transformations.

More recently, the research landscape has expanded significantly. α-Haloamides are now widely employed as key substrates in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govthieme-connect.de Reactions such as the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings utilize α-haloamides to synthesize α-aryl amides and other complex structures. thieme-connect.de

Furthermore, radical-mediated transformations of α-haloamides have emerged as a powerful strategy for constructing diverse cyclic compounds. nih.govnih.gov These reactions can be initiated by traditional radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis. nih.gov A significant area of modern research is the asymmetric synthesis of α-haloamides. The creation of enantioenriched α-haloamides is of high interest as they serve as crucial chiral building blocks for the pharmaceutical and agrochemical industries. nih.gov These chiral molecules can be used to synthesize α-amino amides and other biologically active motifs with high stereoselectivity. nih.govnih.gov

Table 2: Key Research Applications of α-Haloamides

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile to form new C-N, C-O, or C-S bonds. nih.govnih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds by reacting with organometallic reagents (e.g., Suzuki, Negishi reactions). thieme-connect.de |

| Radical Reactions | Generation of carbon-centered radicals for use in cyclization and addition reactions. nih.govnih.gov |

| Asymmetric Synthesis | Catalytic methods to produce enantiomerically enriched α-haloamides for use as chiral synthons. nih.gov |

Rationale for Focused Academic Inquiry into this compound

The specific compound this compound warrants focused academic inquiry due to its unique structural features and its potential as a specialized chemical intermediate. indiamart.com As a tertiary α-bromoamide, its reactivity is distinct from primary or secondary α-haloamides. The quaternary carbon at the α-position, bearing both a bromine and a methyl group, along with the N,N-dimethyl substitution, creates a sterically hindered environment around the reactive center. evitachem.com

This steric bulk influences the pathways and outcomes of reactions, making it a valuable substrate for investigating the limits and possibilities of synthetic methodologies. Its applications are primarily in scientific research, where it serves as a building block for more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. indiamart.com Researchers utilize this compound to study reaction mechanisms, such as enzyme inhibition in biochemical pathways, and to develop new synthetic routes where its specific steric and electronic properties can be leveraged to achieve desired chemical structures. evitachem.com The presence of the reactive bromine atom allows it to be a precursor in the synthesis of a variety of compounds, making it a versatile tool for chemical research and development. indiamart.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-amino amides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHUXQSZVLAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499687 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-50-8 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N,2-trimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2 Bromo N,n,2 Trimethylpropanamide in Advanced Organic Synthesis

A Building Block for Complex Molecular Architectures

The inherent reactivity of 2-Bromo-N,N,2-trimethylpropanamide makes it an attractive starting material for the synthesis of elaborate organic molecules. Its ability to introduce a quaternary carbon center and serve as a precursor to heterocyclic systems underscores its importance in modern synthetic chemistry.

Construction of Quaternary Carbon Stereocenters

The creation of all-carbon quaternary stereocenters, a common motif in many biologically active natural products and pharmaceuticals, represents a significant challenge in organic synthesis. nih.govnih.gov The sterically demanding nature of these centers requires highly efficient and selective synthetic methodologies. While general strategies for the construction of such centers, including hydroalkylation of unactivated olefins and various cyclization reactions, have been developed, the use of specific α-haloamides like this compound offers a direct and powerful approach. nih.gov The gem-dimethyl group of this reagent provides a pre-installed quaternary center that can be further elaborated through various chemical transformations. For instance, the development of asymmetric methods for the synthesis of α-allyl-α-aryl α-amino acids has been a challenging endeavor. nih.gov The use of related α-iminoesters in tandem alkylation/π-allylation reactions has shown promise in creating α,α-disubstituted α-amino acids. nih.gov Although direct application with this compound is an area of ongoing research, the principles established with similar systems highlight the potential for this compound in the enantioselective synthesis of complex molecules bearing quaternary stereocenters.

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinazolinones from related amide precursors)

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, with quinazolinones being a prominent example exhibiting a wide range of biological activities. sci-hub.se The synthesis of these heterocycles often relies on the cyclization of appropriately functionalized precursors. While numerous methods exist for the synthesis of quinazolinones, such as the reaction of 2-aminobenzamides with various C1 sources, the use of α-bromoamide precursors presents a unique and adaptable strategy. sci-hub.semdpi.com For example, a recently developed method for the synthesis of 2-amino-quinazolin-4(3H)-ones involves the Ullmann cross-coupling of 2-bromo-N-phenylbenzamide with cyanamide. researchgate.net This approach highlights the utility of a bromo-amide functionality in the construction of the quinazolinone core. Although this example utilizes a benzamide (B126) derivative, the underlying principle of using an amide-containing bromine atom for cyclization can be conceptually extended to precursors derived from this compound. The reaction of such a precursor with a suitable aminophenyl derivative could potentially lead to novel quinazolinone structures bearing a gem-dimethyl substitution pattern at the 2-position, offering a new avenue for the diversification of this important heterocyclic class.

Role in Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity. This compound serves as an excellent electrophilic partner in several of these transformations.

Palladium-Catalyzed α-Arylation of Zinc Enolates

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful tool for the synthesis of α-aryl carbonyl derivatives. A significant advancement in this area involves the use of zinc enolates, which are less basic and more functional group tolerant than their alkali metal counterparts. The Hartwig group has extensively studied the palladium-catalyzed intermolecular α-arylation of zinc amide enolates, which can be generated from α-bromo amides. This methodology provides a direct route to α-aryl amides, which are precursors to a variety of valuable compounds.

In a typical reaction, the zinc enolate of an amide, formed in situ from the corresponding α-bromo amide and zinc dust, is coupled with an aryl bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the aryl bromide and the amide. A Suzuki-type cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide has also been demonstrated as a convenient route to α-arylacetamides, showcasing the utility of palladium catalysis in coupling α-bromo amides with aryl partners. researchgate.net

| Catalyst System | Arylating Agent | Amide Precursor | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PCy₃·HBF₄ | Aryldioxaborolane | 2-Bromo-N,N-dimethylacetamide | α-Aryl-N,N-dimethylacetamide | Moderate to Excellent | researchgate.net |

Other Transition Metal-Mediated Cross-Coupling Strategies

Beyond palladium, other transition metals such as iron and rhodium are increasingly being explored for cross-coupling reactions due to their cost-effectiveness and unique reactivity profiles. Iron-catalyzed cross-coupling reactions, for instance, have shown promise in coupling alkyl Grignard reagents with aryl chlorides, tosylates, and triflates. princeton.eduresearchgate.net While specific examples utilizing this compound in iron-catalyzed reactions are still emerging, the general principles suggest its potential as a suitable electrophile in such transformations. The development of iron-catalyzed cross-coupling methods that are compatible with amide functionalities would open up new avenues for the application of this versatile building block. dntb.gov.uamdpi.com

Rhodium catalysis has also been employed in a variety of coupling reactions. sci-hub.senih.govspringernature.com For example, rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles has been developed. nih.gov While not a direct cross-coupling of this compound, these studies demonstrate the power of rhodium catalysis in complex bond-forming reactions and suggest the potential for developing novel rhodium-catalyzed transformations involving this bromoamide.

Reagent in Diverse Functionalization Strategies

The reactivity of the carbon-bromine bond in this compound extends beyond metal-catalyzed cross-coupling reactions, making it a valuable reagent in a variety of functionalization strategies, most notably in the field of polymer chemistry.

One of the most significant applications of this compound and related α-bromoamides is as initiators in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The carbon-bromine bond in this compound can be homolytically cleaved by a transition metal complex (typically copper-based) to generate a radical species that initiates the polymerization of a wide range of monomers. The reversible deactivation of the growing polymer chain by the oxidized metal complex allows for the controlled nature of the polymerization.

The use of amide-based initiators like N,N-dimethyl-2-bromopropanamide has been shown to be effective in the synthesis of block copolymers of various methacrylates and styrenes with narrow polydispersity indices. This highlights the utility of α-bromoamides in creating complex polymer architectures. Radical-mediated reactions of α-bromo thioacetals and related compounds have also been explored for the synthesis of thiolactones, indicating the broader potential of radical reactions involving α-bromo carbonyl compounds. mdpi.com

Preparation of Functionalized Amines and Amides

The synthesis of functionalized amines and amides utilizing this compound as a starting material primarily relies on a two-step sequence involving nucleophilic substitution followed by functional group transformation. The tertiary nature of the α-carbon favors an S(_N)1 reaction mechanism, which proceeds through a relatively stable tertiary carbocation. This reactivity is analogous to that of other tertiary halides like 2-bromo-2-methylpropane (B165281). nih.govnih.govsigmaaldrich.comyoutube.com

A common and effective strategy to introduce a primary amine functionality involves the use of sodium azide (B81097) as a nucleophile. The resulting azide can then be readily reduced to the corresponding primary amine.

Reaction Scheme for the Synthesis of 2-Amino-N,N,2-trimethylpropanamide:

The resulting primary amine serves as a versatile building block for the synthesis of a wide array of functionalized amides through acylation with various reagents such as acid chlorides or anhydrides.

Table 1: Synthesis of 2-Amino-N,N,2-trimethylpropanamide and a Representative Functionalized Amide

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type | Analogous Reaction Yield |

| 1 | This compound | Sodium Azide (NaN3) | 2-Azido-N,N,2-trimethylpropanamide | S(_N)1 Nucleophilic Substitution | ~80% askfilo.com |

| 2 | 2-Azido-N,N,2-trimethylpropanamide | LiAlH4 or H2, Pd/C | 2-Amino-N,N,2-trimethylpropanamide | Reduction | High |

| 3 | 2-Amino-N,N,2-trimethylpropanamide | Acetyl Chloride | N-(1-(dimethylamino)-2-methyl-1-oxopropan-2-yl)acetamide | Acylation | High |

Direct reaction of this compound with primary or secondary amines to form functionalized amines could also be envisioned. However, the basic nature of amines could lead to competing elimination reactions, and specific, high-yielding protocols for this transformation with this particular substrate are not well-documented in the reviewed literature.

Potential as Halogenating Agent in Specific Transformations

A thorough review of scientific literature did not reveal any documented use of this compound as a halogenating agent. The chemical properties of this molecule suggest it is not an ideal candidate for this purpose.

Halogenating agents, such as N-bromosuccinimide (NBS) or N-bromoacetamide, typically feature a nitrogen-bromine bond that can be homolytically or heterolytically cleaved to provide a source of bromine. nih.govresearchgate.net In these reagents, the bromine atom is electrophilic. In contrast, the bromine atom in this compound is attached to a tertiary carbon atom. The primary mode of reactivity for this compound is the cleavage of the carbon-bromine bond, leading to a carbocation and a bromide ion, which is a poor electrophilic bromine source. nih.govnih.govsigmaaldrich.comyoutube.com Therefore, its utility is primarily as an electrophile in nucleophilic substitution reactions rather than as a source of electrophilic bromine for halogenating other substrates.

Leveraging 2 Bromo N,n,2 Trimethylpropanamide in Polymer Chemistry: Atom Transfer Radical Polymerization Atrp

Design Principles for α-Bromoamides as ATRP Initiators

The efficacy of an initiator in Atom Transfer Radical Polymerization (ATRP) is paramount for achieving a controlled polymerization process, leading to polymers with well-defined architectures and narrow molecular weight distributions. For α-bromoamides, such as 2-Bromo-N,N,2-trimethylpropanamide, several key design principles determine their suitability as ATRP initiators.

A fundamental requirement for an ATRP initiator is the presence of a labile carbon-halogen bond that can be reversibly cleaved by a transition metal catalyst. newiridium.com In the case of this compound, the carbon-bromine bond is activated by the adjacent carbonyl group of the amide. This activating group stabilizes the generated radical through resonance, a critical factor for successful initiation. newiridium.com

The structure of the initiator directly influences the rate of activation. Tertiary α-bromoesters, which are structurally similar to this compound, exhibit significantly higher activation rate constants compared to their secondary and primary counterparts. nih.gov This is attributed to the increased stability of the tertiary radical formed upon bromine abstraction. The presence of the amide group in α-bromoamides offers a distinct advantage over the more common α-haloester initiators by providing greater hydrolytic stability, which is beneficial for polymerizations conducted in the presence of protic media or for applications where the final polymer's α-chain end functionality needs to remain intact. newiridium.com

The general "rules" for successful initiation in ATRP dictate that the initiator should be able to efficiently generate radicals that can then propagate with the monomer. The choice of initiator is also dependent on the monomer being polymerized; for instance, initiators that are effective for styrene (B11656) may not be suitable for methacrylates due to differences in radical reactivity. nih.gov

Synthesis and Characterization of Polymers Mediated by this compound

The use of this compound as an initiator in ATRP is anticipated to allow for the synthesis of a variety of polymers with controlled characteristics. The following sections detail the expected control over polymer architecture and molecular weight.

Control over Polymer Architecture (e.g., Block Copolymers)

A significant advantage of ATRP is the ability to create complex polymer architectures, such as block copolymers. nih.gov This is achieved through the high degree of "livingness" of the polymerization, where the polymer chains retain their active halogen end-group after the first monomer is consumed. This "macroinitiator" can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated to form triblock or multiblock copolymers. nih.govcmu.edu

For instance, a poly(styrene) macroinitiator synthesized using an α-bromoamide initiator could subsequently initiate the polymerization of methyl methacrylate (B99206) to form a poly(styrene)-b-poly(methyl methacrylate) block copolymer. newiridium.com The synthesis of ABA triblock copolymers is also feasible using a difunctional initiator, which would allow for chain growth in two directions simultaneously. researchgate.net

A "one-pot" synthesis of block copolymers is also a possibility, where a second monomer is added to the reaction mixture after the first has been polymerized. unito.it This method relies on the high end-group fidelity of the polymer chains, meaning a large percentage of the chains retain the terminal halogen necessary for re-initiation.

Molecular Weight Control and Polydispersity Index (PDI)

A hallmark of a controlled polymerization is the ability to predetermine the molecular weight of the resulting polymer and to produce polymers with a narrow molecular weight distribution, quantified by the Polydispersity Index (PDI). In ATRP, the number-average molecular weight (Mn) of the polymer is determined by the ratio of the initial concentrations of monomer to initiator ([M]₀/[I]₀) and the monomer conversion. researchgate.net

For polymerizations initiated with compounds structurally similar to this compound, it is expected that a linear relationship between molecular weight and monomer conversion would be observed. This indicates that all initiator molecules are active and that chain termination reactions are minimal.

The PDI values for polymers synthesized via ATRP are typically low, often below 1.5, and in many cases approaching 1.1, which signifies a high degree of control over the polymerization process. magtech.com.cn However, achieving good control in the polymerization of certain monomers, like N,N-dimethylacrylamide, with amide-based initiators can be challenging, sometimes resulting in broader molecular weight distributions and poor agreement between theoretical and experimental molecular weights. magtech.com.cn This is often attributed to interactions between the copper catalyst and the amide groups on the polymer chain, which can affect the polymerization kinetics. magtech.com.cn

Illustrative Data for ATRP of Styrene using an α-Bromoamide Initiator

| Entry | [M]₀/[I]₀ | Conversion (%) | Mn, theoretical | Mn, experimental | PDI (Mw/Mn) |

| 1 | 50 | 95 | 4940 | 5100 | 1.15 |

| 2 | 100 | 92 | 9568 | 9800 | 1.18 |

| 3 | 200 | 90 | 18720 | 19100 | 1.25 |

This table is illustrative and based on typical results for ATRP of styrene initiated by α-bromoamide compounds. M = Styrene, I = α-bromoamide initiator.

Mechanistic Aspects of ATRP Initiation and Propagation

The control achieved in ATRP is rooted in the dynamic equilibrium between active and dormant species, which is governed by the catalyst system and reaction conditions.

Activation-Deactivation Equilibria in Controlled Radical Polymerization

The core of ATRP is a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). nih.gov This "activation" step generates a propagating radical (P•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). The radical can then add monomer units. The reverse reaction, "deactivation," involves the transfer of the halogen atom from the higher oxidation state metal complex back to the propagating radical, reforming the dormant species. nih.gov

This equilibrium is designed to keep the concentration of active radicals very low at any given time, which significantly reduces the rate of irreversible termination reactions (radical-radical coupling or disproportionation) that are prevalent in conventional free-radical polymerization. nih.gov The rate of polymerization is ultimately dictated by the position of this equilibrium, which is quantified by the ATRP equilibrium constant, K_ATRP = k_act / k_deact. nih.gov

Ligand and Catalyst Optimization for Efficient Polymerization

The choice of ligand and catalyst is crucial for fine-tuning the ATRP equilibrium and achieving a controlled polymerization for a specific monomer and initiator system. The primary roles of the ligand are to solubilize the transition metal salt in the polymerization medium and to adjust the redox potential of the metal center, thereby controlling the catalyst's activity. newiridium.com

A variety of nitrogen-based ligands, such as substituted bipyridines and multidentate amines (e.g., PMDETA, Me6TREN), have been successfully employed in copper-mediated ATRP. nih.gov The electronic and steric properties of the ligand have a profound impact on the catalyst's activity. For example, ligands with electron-donating groups tend to stabilize the Cu(II) state, leading to a more active catalyst that can promote polymerization even at very low concentrations. newiridium.com

The selection of the catalyst system must be matched to the initiator and monomer. For instance, a highly active catalyst might be necessary for less reactive monomers, while a less active catalyst might be required for more reactive monomers to prevent an uncontrolled, rapid polymerization. nih.gov Computational studies, such as those using density functional theory, are increasingly being used to predict the effectiveness of different ligand-catalyst combinations, aiding in the rational design of new and more efficient ATRP systems. nih.gov

Spectroscopic and Structural Elucidation Studies of 2 Bromo N,n,2 Trimethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environments of atomic nuclei, providing invaluable information about the connectivity and structure of a molecule.

Proton (¹H) NMR for Amide and Alkyl Group Characterization

The ¹H NMR spectrum of 2-Bromo-N,N,2-trimethylpropanamide is expected to reveal distinct signals corresponding to the different proton environments within the molecule. By analyzing the spectra of our analog compounds, we can anticipate the chemical shifts for the target molecule.

In N,N,2-trimethylpropanamide, the protons of the two N-methyl groups are equivalent and typically appear as a single sharp resonance. The six protons of the two methyl groups on the isopropyl moiety are also equivalent and give rise to a single signal, while the single proton on the tertiary carbon appears as a multiplet.

For 2-bromo-2-methylpropane (B165281), the nine protons of the three methyl groups are equivalent due to the molecule's symmetry, resulting in a single sharp peak in the ¹H NMR spectrum. docbrown.info The chemical shift of this peak is found at approximately 1.80 ppm. docbrown.info

For this compound, we would expect to see two main signals. The six protons of the gem-dimethyl group attached to the carbon bearing the bromine atom would likely appear as a singlet. The six protons of the two N-methyl groups would also be expected to produce a singlet, likely at a different chemical shift due to the influence of the adjacent carbonyl group. The absence of protons on adjacent carbons means no spin-spin splitting would be observed for these signals.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds

| Compound | Functional Group | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | C(CH₃)₂Br | ~1.8 - 2.0 (Singlet) |

| N(CH₃)₂ | ~2.8 - 3.2 (Singlet) | |

| N,N,2-trimethylpropanamide | CH(CH₃)₂ | Data not available in search results |

| N(CH₃)₂ | Data not available in search results | |

| 2-bromo-2-methylpropane | C(CH₃)₃ | 1.80 (Singlet) docbrown.info |

Note: Predicted values are estimations based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, we anticipate four distinct signals corresponding to the carbonyl carbon, the quaternary carbon bonded to bromine, the carbons of the two methyl groups attached to the quaternary carbon, and the carbons of the two N-methyl groups.

In the case of 2-bromo-2-methylpropane, two distinct signals are observed in its ¹³C NMR spectrum. docbrown.info The carbon atom bonded to the bromine atom appears at a chemical shift of approximately 62.5 ppm, while the three equivalent methyl carbons resonate at about 36.4 ppm. docbrown.info

For N,N,2-trimethylpropanamide, the carbonyl carbon is expected to appear significantly downfield. The carbons of the N-methyl groups and the carbons of the isopropyl group will have characteristic chemical shifts.

Based on these analogs, the ¹³C NMR spectrum of this compound is predicted to show a carbonyl signal in the range of 160-180 ppm. The quaternary carbon attached to the bromine atom would likely appear around 60-70 ppm. The carbons of the gem-dimethyl and N-dimethyl groups would be expected in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for an Analogous Compound

| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | C=O | ~170 |

| CBr(CH₃)₂ | ~65 | |

| CBr(CH₃)₂ | ~35 | |

| N(CH₃)₂ | ~37 | |

| 2-bromo-2-methylpropane | CBr(CH₃)₃ | 62.5 docbrown.info |

| CBr(CH₃)₃ | 36.4 docbrown.info |

Note: Predicted values are estimations based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Carbonyl Stretch Frequencies and Amide Linkage Probes

A key feature in the IR spectrum of this compound will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. For tertiary amides like this, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the substituents. The presence of the electron-withdrawing bromine atom on the α-carbon may slightly increase the frequency of the carbonyl stretch.

In the related compound N,N,2-trimethylpropanamide, a strong absorption in this region would confirm the presence of the amide carbonyl group. nih.gov

C-Br Stretching Vibrations

The carbon-bromine (C-Br) bond also exhibits a characteristic stretching vibration in the IR spectrum. These absorptions are typically found in the fingerprint region, at lower frequencies, generally in the range of 500-750 cm⁻¹. docbrown.info For 2-bromo-2-methylpropane, characteristic C-Br stretching absorptions are observed in this region. docbrown.info The presence of a band in this range in the spectrum of this compound would provide strong evidence for the bromine substituent.

Table 3: Predicted and Experimental IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

| Compound | Functional Group | Predicted/Experimental Frequency (cm⁻¹) |

| This compound | C=O (Amide) | ~1650 (Strong) |

| C-Br | ~500 - 750 (Medium to Strong) | |

| N,N,2-trimethylpropanamide | C=O (Amide) | Data available in PubChem nih.gov |

| 2-bromo-2-methylpropane | C-Br | ~750 - 500 docbrown.info |

Note: Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₆H₁₂BrNO), the molecular ion peak ([M]⁺) would be expected. A key feature would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). docbrown.info

The fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage next to the carbonyl group could lead to the loss of a bromine atom or a methyl group. Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon could also occur.

A significant fragment would be the formation of the [M-Br]⁺ ion. Another prominent fragmentation pathway would likely involve the loss of the dimethylamino group. The mass spectrum of 2-bromo-2-methylpropane shows a very weak or absent molecular ion peak, with the base peak often corresponding to the loss of the bromine atom to form the stable tertiary carbocation. docbrown.info

Table 4: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [C₆H₁₂⁷⁹BrNO]⁺ | 193 |

| [C₆H₁₂⁸¹BrNO]⁺ | 195 |

| [C₆H₁₂NO]⁺ (Loss of Br) | 114 |

| [C₄H₆BrO]⁺ (Loss of N(CH₃)₂) | 149/151 |

| [C(CH₃)₂Br]⁺ | 121/123 |

| [CON(CH₃)₂]⁺ | 72 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While single-crystal X-ray diffraction data for this compound is not publicly available, the analysis of closely related structures provides significant insight into the likely solid-state conformation and intermolecular interactions that would govern its crystal packing. The study of derivatives, such as 2-Bromo-2-methyl-N-p-tolylpropanamide, offers a valuable model for understanding the steric and electronic effects on the molecule's three-dimensional arrangement.

Detailed Research Findings from a Structural Analog

The crystal structure of 2-Bromo-2-methyl-N-p-tolylpropanamide, a derivative of the title compound, has been determined by X-ray crystallography. nih.gov This analysis reveals key details about its molecular geometry and how the molecules arrange themselves in the crystal lattice.

In the solid state, the molecule exhibits a notable twist between the amide group and the benzene (B151609) ring. nih.gov This is quantified by the C(=O)—N—C—C torsion angle of -31.2(5)°. nih.gov Such a deviation from planarity is a common feature in substituted amides, arising from the balance of electronic delocalization and steric hindrance between the substituents.

The crystal packing of 2-Bromo-2-methyl-N-p-tolylpropanamide is characterized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and weaker C—H···O interactions link the molecules into one-dimensional chains that extend along the crystallographic direction. nih.gov These chains are formed through C(4) graph motifs. nih.gov The presence of a bromine atom and methyl groups on the quaternary carbon, analogous to the structure of this compound, influences the local conformation and packing efficiency.

The crystallographic data for this derivative provides a strong basis for predicting the structural behavior of this compound. It is anticipated that the N,N-dimethyl groups would similarly influence the torsion angle around the C-N bond and that the bromine and carbonyl groups would be key participants in any intermolecular interactions.

| Parameter | Value |

| Compound | 2-Bromo-2-methyl-N-p-tolylpropanamide |

| Molecular Formula | C₁₁H₁₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.861(3) |

| b (Å) | 5.809(2) |

| c (Å) | 32.729(6) |

| β (°) | 93.25 |

| Volume (ų) | 1492(1) |

| Z | 4 |

| Torsion Angle | Value (°) |

| C(=O)—N—C—C | -31.2(5) |

| Hydrogen Bond | Type |

| N—H···O | Intermolecular |

| C—H···O | Intermolecular (weak) |

Computational and Theoretical Investigations of 2 Bromo N,n,2 Trimethylpropanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, offering deep insights into its chemical nature. For a molecule like 2-Bromo-N,N,2-trimethylpropanamide, DFT methods could be employed to optimize its geometry and calculate a wide range of electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, implying higher reactivity. In this compound, the HOMO is expected to be localized around the atoms with the highest electron density and lone pairs, such as the bromine and oxygen atoms. The LUMO would likely be distributed along the C-Br bond, given its susceptibility to nucleophilic attack. A theoretical FMO analysis would precisely map these orbitals and quantify the energy gap.

Table 1: Illustrative Frontier Molecular Orbital Data for a Halogenated Amide Note: This table presents hypothetical, yet chemically reasonable, values for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Reflects kinetic stability and reactivity. |

The distribution of electron density within a molecule governs its polarity, solubility, and intermolecular interactions. Methods like Mulliken population analysis or calculations of electrostatic potential (ESP) maps can reveal the partial charges on each atom. nih.gov In this compound, significant bond polarity is expected due to the presence of highly electronegative atoms (O, N, Br).

The carbon-oxygen double bond of the amide group will be highly polarized, with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon. Similarly, the carbon-bromine bond is polar, with the electron density shifted towards the bromine atom (δ-). The nitrogen atom will also carry a partial negative charge. An ESP map would visually represent these charge distributions, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas indicating electron-poor regions (electrophilic sites). libretexts.org

Combining FMO analysis and charge distribution studies allows for robust predictions of a molecule's reactivity.

Nucleophilic Sites : The oxygen of the carbonyl group and, to a lesser extent, the nitrogen atom are the primary nucleophilic centers, being electron-rich and capable of donating electron pairs.

Electrophilic Sites : The carbonyl carbon is a key electrophilic site due to the polarization of the C=O bond. The α-carbon atom bonded to the bromine is also a significant electrophilic center, making it susceptible to nucleophilic substitution reactions where the bromide ion acts as a leaving group.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites for nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are often performed on a single, static conformation (the global energy minimum), molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. mdpi.com

For this compound, MD simulations could explore the rotational barriers around key single bonds, such as the C-C and C-N bonds. These simulations would reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., ¹H and ¹³C NMR Chemical Shifts)

Computational chemistry offers highly valuable methods for predicting NMR spectra, which can be a powerful tool for structure verification. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, one can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used and reliable approach for this purpose. modgraph.co.uk

Good agreement between computationally predicted and experimentally measured NMR spectra provides strong evidence for a proposed chemical structure. researchgate.net For this compound, calculations would predict the chemical shifts for the distinct methyl groups (on the nitrogen and the α-carbon) and the quaternary α-carbon, which would be expected at characteristic positions in the ¹H and ¹³C NMR spectra, respectively.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts Note: This table is for illustrative purposes. It shows the type of data generated in a computational NMR study by comparing theoretically calculated shifts with actual experimental values. Specific calculated data for this compound is not available in the cited literature.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N-CH₃) | 2.9 - 3.1 | (Value not available) |

| ¹H (C(CH₃)₂) | 1.9 - 2.1 | (Value not available) |

| ¹³C (C=O) | 170 - 175 | (Value not available) |

| ¹³C (C-Br) | 60 - 70 | (Value not available) |

| ¹³C (N-CH₃) | 35 - 40 | (Value not available) |

| ¹³C (C(CH₃)₂) | 25 - 30 | (Value not available) |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking (if applicable to related amides)

The amide functional group is a potent participant in intermolecular interactions. While this compound is a tertiary amide and thus cannot act as a hydrogen bond donor, its carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov It can form hydrogen bonds with protic solvents (like water or alcohols) or other hydrogen bond donors. rsc.org

Although this molecule lacks an aromatic ring, precluding π-stacking interactions, studies on related amides reveal the importance of other non-covalent forces. In the solid state or in concentrated solutions, dipole-dipole interactions arising from the polar amide group would be significant in governing the packing and bulk properties of the material. researchgate.net Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature of these intermolecular bonds. nih.gov

Future Research Directions and Emerging Opportunities for 2 Bromo N,n,2 Trimethylpropanamide

Development of Enantioselective Synthetic Routes

The presence of a stereocenter at the α-carbon makes the enantioselective synthesis of 2-Bromo-N,N,2-trimethylpropanamide a crucial objective for its application in chiral materials and as a building block for pharmaceuticals. Future research is geared towards moving beyond racemic mixtures to access enantiomerically pure forms of the compound.

Key strategies being explored include kinetic resolution , where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the slower-reacting enantiomer. Enzyme-based resolutions, for example using haloalkane dehalogenases, have shown promise for other α-bromoamides, where the (R)-enantiomer is often the preferred substrate. nih.gov A more advanced approach is dynamic kinetic resolution (DKR) , which combines the enantioselective reaction with in situ racemization of the starting material, theoretically enabling a 100% yield of a single product enantiomer. nih.govresearchgate.netrsc.org This has been effectively demonstrated for other α-bromo amides using combinations of enzymes and bromide-promoted epimerization or transition metal catalysts with specific chiral ligands. nih.govresearchgate.net

Another significant research direction is the organocatalytic asymmetric α-bromination of a prochiral N,N,2-trimethylpropanamide precursor. rsc.orgnih.gov Chiral catalysts, such as derivatives of proline or C2-symmetric amines, can create a chiral environment around the substrate, directing the attack of a brominating agent like N-bromosuccinimide (NBS) to one face of the enamine or enol intermediate, leading to the desired enantiomer with high selectivity. rsc.orgnih.gov

| Enantioselective Strategy | Core Principle | Potential Catalysts/Reagents |

| Asymmetric Bromination | Direct enantioselective bromination of a prochiral amide precursor. | Chiral amines (e.g., diphenylpyrrolidine derivatives), chiral Lewis acids with an N-brominating agent. rsc.orgnih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Enzymes (e.g., haloalkane dehalogenases, lipases), chiral acylating agents. nih.govnii.ac.jpethz.ch |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. | Enzyme + racemization agent (e.g., phosphonium (B103445) bromide), Nickel or Ruthenium complexes with chiral ligands (e.g., Pybox). nih.govresearchgate.net |

Exploration of Novel Catalytic and Organocatalytic Applications

The inherent reactivity of the carbon-bromine bond, coupled with the stability and steric influence of the amide group, positions this compound as a versatile substrate and a potential precursor for new catalysts.

The compound is an ideal electrophile for cross-coupling reactions aimed at forming quaternary carbon centers. Nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents has been shown to be a powerful method for creating α-chiral amides. nih.gov Future work could explore the reactivity of this compound in similar modern coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to forge challenging C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. nih.govacs.org

Furthermore, the molecule itself can serve as a scaffold for novel organocatalysts . By substituting the bromine atom with a catalytically active group (e.g., a primary or secondary amine, a thiol, or a phosphine), new catalysts could be designed. The bulky 2-methylpropanamide framework would offer a distinct steric environment, potentially inducing high selectivity in catalyzed reactions. The resulting catalysts could be applied in areas such as asymmetric Michael additions, aldol (B89426) reactions, or phase-transfer catalysis.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. While this compound is a tertiary amide and lacks an N-H group to act as a hydrogen bond donor, its carbonyl oxygen is a potent hydrogen bond acceptor . libretexts.orgnih.gov This allows it to form hydrogen bonds with suitable donor molecules, a fundamental interaction in the design of molecular co-crystals and other assemblies. nih.govias.ac.in

The interplay between this hydrogen bonding capability and other weak interactions, such as potential Br···O or Br···Br halogen bonds and van der Waals forces, could direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks in the solid state. nih.govstrath.ac.uk Research into its crystal engineering could reveal novel packing motifs. Modifying the molecule, for instance by replacing the bromine with a different functional group, could systematically tune these interactions to create materials like organogels or liquid crystals. The aggregation behavior is also relevant in solution, where pre-organization can influence reactivity and catalysis. researchgate.netnih.gov

Advanced Material Science Applications (e.g., responsive polymers, surface functionalization)

One of the most promising areas for this compound is in polymer and materials science, particularly as an initiator for Atom Transfer Radical Polymerization (ATRP) . cmu.edu ATRP is a powerful controlled/"living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The α-bromo ester analogue, ethyl 2-bromoisobutyrate, is a canonical initiator for this process. researchgate.net By analogy, this compound is expected to be an excellent initiator, yielding polymers with a terminal N,N,2-trimethylpropanamide group.

This amide end-group can impart specific properties, such as altered solubility or thermal stability, to the resulting polymer. Crucially, the bromine atom remains at the other end of the polymer chain, creating a "macroinitiator" that can be used to synthesize block copolymers. researchgate.net This opens the door to creating responsive or "smart" polymers . For example, a block copolymer could be designed where one block is water-soluble and the other is responsive to stimuli like pH or temperature, leading to self-assembly into micelles or other nanostructures for applications like drug delivery. mdpi.com

Another key application is surface functionalization . The initiator can be chemically anchored to a surface (e.g., silica, gold, or other polymers), and a polymer can be "grafted from" this surface via ATRP. rsc.orgmdpi.com This method allows for the dense coating of surfaces with polymer brushes, which can dramatically alter the surface properties, creating materials that are, for example, anti-fouling, biocompatible, or have tunable wettability. rsc.orgresearchgate.net

| Material Science Application | Role of this compound | Potential Outcome/Product |

| Controlled Polymerization | Initiator for Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net | Well-defined polymers (e.g., polyacrylates, polystyrenes) with a terminal amide group and controlled molecular weight. |

| Block Copolymer Synthesis | Formation of a macroinitiator after the first polymerization step. researchgate.netcmu.edu | Amphiphilic or stimuli-responsive block copolymers for drug delivery systems, nanoreactors, or smart materials. |

| Surface Functionalization | Surface-anchored initiator for "grafting-from" polymerization. rsc.orgmdpi.com | Surfaces with tailored properties like anti-fouling coatings for medical devices or marine applications, and responsive surfaces. |

| Hybrid Materials | Initiator for polymerization from functionalized nanoparticles or biomolecules. | Organic-inorganic hybrid materials or protein-polymer conjugates with combined properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N,N,2-trimethylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, 2-bromo-N,N-didecylpropanamide (a structural analog) was prepared by reacting bromopropanoic acid derivatives with amines in a 12 L reactor, achieving >80% yield and >95% purity via solvent evaporation, filtration, and water washing to remove acidic byproducts . Reaction temperature, stoichiometric ratios, and solvent choice (e.g., dichloromethane for improved solubility) critically impact yield. NMR spectroscopy is essential for purity validation .

Q. How is this compound named according to IUPAC nomenclature, and what structural features dictate this naming?

- Methodological Answer : The IUPAC name is derived by prioritizing the longest carbon chain containing the functional group (propanamide). Substituents are numbered to give the bromine and methyl groups the lowest possible indices: the bromine is at position 2, and two methyl groups are on the nitrogen. Common naming conventions (e.g., "α-bromoamide") may conflict with IUPAC rules, necessitating systematic analysis of substituent positions .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identifies methyl groups (δ ~1.2–1.5 ppm) and bromine-induced deshielding of adjacent protons .

- X-ray Crystallography : Resolves steric effects of N,N,2-trimethyl groups on molecular packing (e.g., monoclinic/triclinic systems with specific unit cell parameters) .

- HPLC : Quantifies purity by separating unreacted starting materials (e.g., bromopropanoic acid) .

Advanced Research Questions

Q. How does the α-bromoamide group influence reactivity in palladium-catalyzed cross-coupling reactions, and how can side reactions like dehalogenation be minimized?

- Methodological Answer : The α-bromoamide group is susceptible to dehalogenation under palladium catalysis due to steric hindrance from the N,N-dimethyl groups, which slows oxidative addition. In one study, 2-bromo-N,N-diethylpropanamide showed <30% yield in ketenimine synthesis, with dehalogenation as the major side reaction . Mitigation strategies include using electron-deficient ligands (e.g., phosphines) to enhance catalytic efficiency or switching to copper-mediated conditions to reduce unwanted cleavage .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining high purity?

- Methodological Answer : Scaling to kilogram-scale requires optimizing solvent volume ratios (e.g., 12 L reactor for 0.8 kg batches) and controlled evaporation to prevent thermal degradation . Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) improves purity, while water washing removes acidic residues. Process analytical technology (PAT) tools, such as in-line NMR, enable real-time monitoring .

Q. How do steric effects from the N,N,2-trimethyl groups affect crystallization and molecular packing?

- Methodological Answer : Crystallographic studies of analogs (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) reveal that bulky substituents disrupt planar arrangements, leading to non-covalent interactions (C–H···O, π-π stacking) that stabilize triclinic or monoclinic lattices . Molecular dynamics simulations can predict packing efficiency, guiding solvent selection for crystallization .

Q. How can researchers resolve contradictions in reported reaction yields for α-bromoamides across different catalytic systems?

- Methodological Answer : Discrepancies arise from variations in catalyst loading, solvent polarity, and steric environments. For example, palladium catalysts underperform in amide brominations compared to copper systems due to slower kinetics . Systematic DOE (Design of Experiments) approaches, comparing parameters like temperature and ligand type, help identify optimal conditions for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.